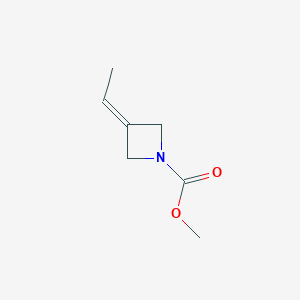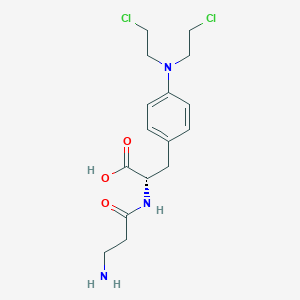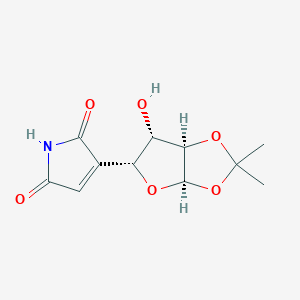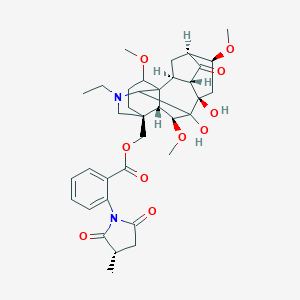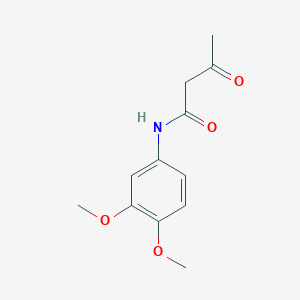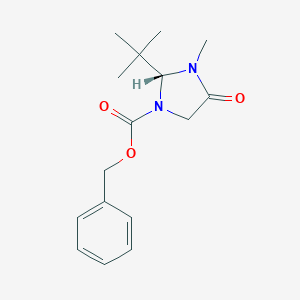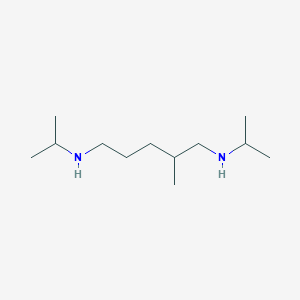
1,5-Pentanediamine, 2-methyl-N,N'-bis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Pentanediamine, 2-methyl-N,N'-bis(1-methylethyl)-, also known as methyldiisopropylamine (MDIPA), is a chemical compound commonly used in organic synthesis as a base. It is a colorless liquid with a strong amine odor and is soluble in water, ethanol, and ether. MDIPA is an important reagent in the chemical industry due to its unique properties and numerous applications.
Mécanisme D'action
MDIPA acts as a base in chemical reactions, accepting protons from acids and forming salts. It is a strong, non-nucleophilic base that does not react with most electrophiles. MDIPA is also known to catalyze certain reactions, such as the formation of enamines.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of MDIPA. However, it has been shown to have low toxicity and is not expected to cause any adverse health effects.
Avantages Et Limitations Des Expériences En Laboratoire
MDIPA has several advantages as a base in organic synthesis. It is a strong base that is stable and easy to handle, making it suitable for a wide range of reactions. It is also relatively inexpensive and readily available. However, MDIPA has some limitations, including its strong odor and potential to cause skin and eye irritation.
Orientations Futures
There are several areas of future research for MDIPA. One area is the development of new synthetic routes for MDIPA that are more efficient and environmentally friendly. Another area of research is the optimization of MDIPA as a catalyst for specific reactions. Additionally, more research is needed on the potential health effects of MDIPA and its use in various industries.
In conclusion, 1,5-Pentanediamine, 2-methyl-N,N'-bis(1-methylethyl)-, or 1,5-Pentanediamine, 2-methyl-N,N'-bis(1-methylethyl)-ropylamine, is an important reagent in organic synthesis with numerous applications. It is a strong base that is stable and easy to handle, making it suitable for a wide range of reactions. While there is limited research on its biochemical and physiological effects, it has been shown to have low toxicity. Future research on MDIPA will focus on developing new synthetic routes, optimizing its use as a catalyst, and studying its potential health effects.
Méthodes De Synthèse
MDIPA can be synthesized by reacting 2-methyl-2-amino-1-propanol with diisopropylamine in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the product is then purified through distillation.
Applications De Recherche Scientifique
MDIPA is widely used in scientific research as a base in organic synthesis. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. MDIPA is also used in the production of polymers, resins, and coatings.
Propriétés
Numéro CAS |
121255-03-6 |
|---|---|
Nom du produit |
1,5-Pentanediamine, 2-methyl-N,N'-bis(1-methylethyl)- |
Formule moléculaire |
C12H28N2 |
Poids moléculaire |
200.36 g/mol |
Nom IUPAC |
2-methyl-N,N'-di(propan-2-yl)pentane-1,5-diamine |
InChI |
InChI=1S/C12H28N2/c1-10(2)13-8-6-7-12(5)9-14-11(3)4/h10-14H,6-9H2,1-5H3 |
Clé InChI |
JPJUNWVJXUAVAC-UHFFFAOYSA-N |
SMILES |
CC(C)NCCCC(C)CNC(C)C |
SMILES canonique |
CC(C)NCCCC(C)CNC(C)C |
Autres numéros CAS |
121255-03-6 |
Synonymes |
1,5-Pentanediamine, 2-methyl-N,N-bis(1-methylethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



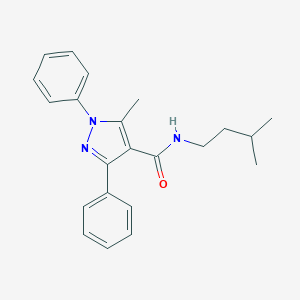
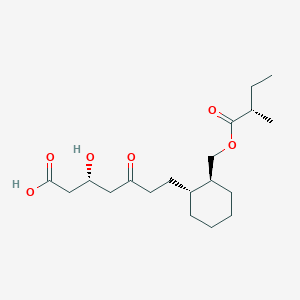
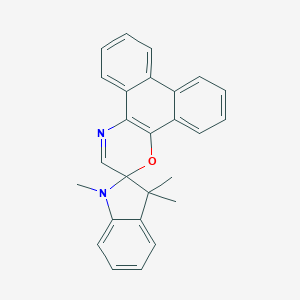
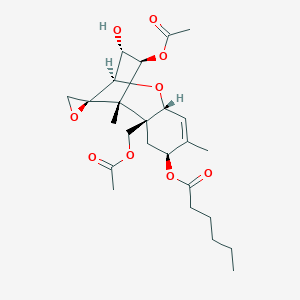
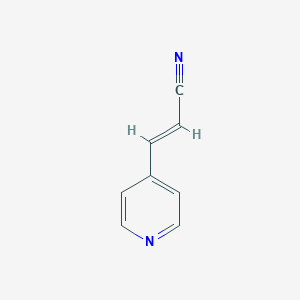
![1,4-Dioxaspiro[4.5]decane-8-acetonitrile](/img/structure/B40698.png)
![4-[(2,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B40700.png)
